(Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Description
(Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide is a synthetic enamide derivative characterized by a Z-configuration around its central double bond. Key structural features include:
- Brominated aromatic ring: Two bromine atoms at the 3,5-positions and a propenoxy group at the 4-position of the phenyl ring.
- Electron-withdrawing groups: A nitro group on the para-nitrophenyl moiety and a cyano group adjacent to the enamide backbone.
The compound’s structure is typically resolved via X-ray crystallography using programs like SHELXL, which is widely employed for small-molecule refinement due to its precision in handling geometric parameters and electron density maps .
Properties
IUPAC Name |
(Z)-2-cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2N3O4/c1-2-7-28-18-16(20)9-12(10-17(18)21)8-13(11-22)19(25)23-14-3-5-15(6-4-14)24(26)27/h2-6,8-10H,1,7H2,(H,23,25)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIRTQXEFLTTBD-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1Br)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a cyano group, brominated phenyl moieties, and an amide linkage. These structural elements contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include various brominated phenols and nitrated aromatic compounds. The synthetic pathway often employs techniques such as nucleophilic substitution and condensation reactions to achieve the desired product.
Biological Activity
The biological activity of this compound has been evaluated in several studies. Key findings include:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines. The presence of the nitrophenyl group is believed to enhance its cytotoxic effects by generating reactive oxygen species (ROS) within the cells.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have been conducted to assess the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed inhibition of Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. |
| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels by 60% in LPS-stimulated macrophages at a concentration of 50 µM. |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle.
Comparison with Similar Compounds
Data Tables
Note: The following tables illustrate hypothetical trends based on methodologies from the provided evidence. Specific data for the compound requires experimental validation.
Table 1: Crystallographic Parameters of Hypothetical Analogs
Table 2: Hydrogen-Bonding Patterns
| Compound | Dominant Graph Set | Bond Length (Å) | Interaction Type |
|---|---|---|---|
| Target Compound (Br, Z) | R₂²(8) | 2.85 | N–H···O (nitro) |
| Chloro Analog (Cl, Z) | C(4) | 3.10 | C–Cl···O (halogen bond) |
| Carboxy Derivative (Z) | R₂²(10) | 2.78 | O–H···O (carboxy dimer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
